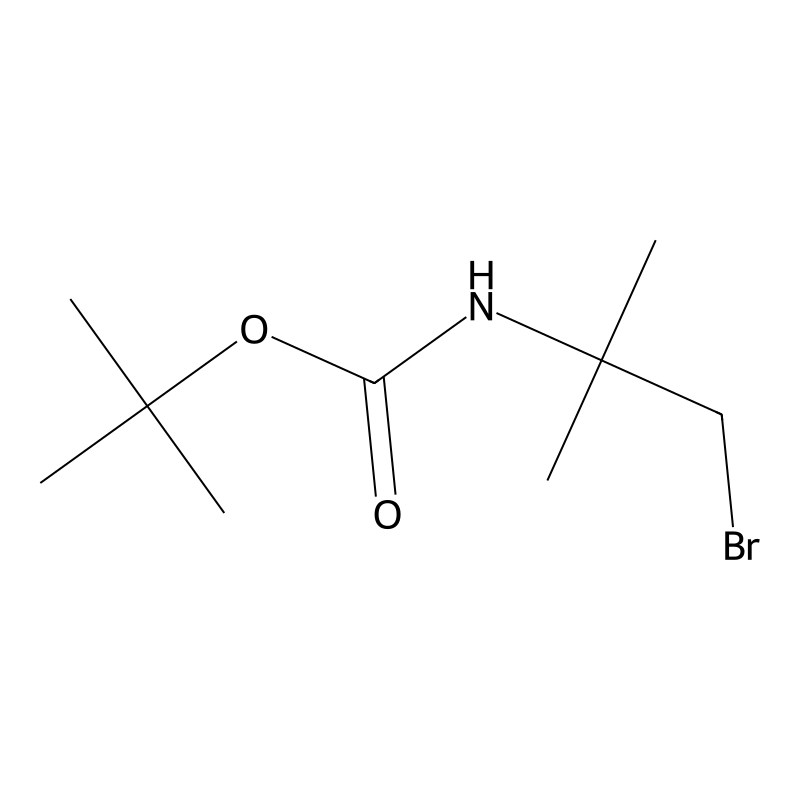N-Boc-1-bromo-2-methyl-2-propanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Precursor:
The primary function of N-Boc-BMPA lies in its role as a versatile building block for organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled manipulation of the amine functionality. Researchers can utilize N-Boc-BMPA for the introduction of a branched alkyl chain with a bromine substituent at a specific position in a target molecule. This is particularly valuable for the synthesis of complex organic compounds with diverse functionalities.
For instance, a study published in the Journal of the American Chemical Society demonstrates the application of N-Boc-BMPA in the synthesis of novel chiral amines with potential pharmaceutical applications [].
Exploration in Medicinal Chemistry:
The structural features of N-Boc-BMPA, including the presence of a nitrogen atom and a bromine substituent, hold promise for exploring its potential biological activity. While specific research on N-Boc-BMPA's biological properties is limited, analogous compounds with similar structures have been investigated for their medicinal properties.
For example, some researchers have explored compounds containing a central amine and a bromine group for their antimicrobial properties []. Further investigations are required to determine if N-Boc-BMPA itself exhibits any interesting biological activity.
N-Boc-1-bromo-2-methyl-2-propanamine is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol. This compound features a bromine atom attached to a carbon that is also bonded to a methyl group and a tert-butyl carbamate group. The presence of the tert-butyl carbamate provides significant stability and protection to the amine functionality, making it useful in various synthetic applications .
- Alkylation Reactions: It can undergo alkylation with primary alkyl halides, leading to the formation of more complex amines.
- Acylation: The compound can react with acid chlorides to form amides, which are crucial in peptide synthesis.
- Deprotection: The N-Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
While specific biological activity data for N-Boc-1-bromo-2-methyl-2-propanamine is limited, compounds containing similar structures often exhibit varied biological properties. The presence of the bromine atom may enhance reactivity toward biological targets, potentially influencing pharmacological activity. Furthermore, the N-Boc protecting group is known to preserve the integrity of chiral centers during synthesis, which is crucial in drug development .
Several synthesis methods for N-Boc-1-bromo-2-methyl-2-propanamine have been documented:
- Bromination of 2-Methyl-2-propanamine: Starting from 2-methyl-2-propanamine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
- Carbamate Formation: The tert-butyl carbamate can be introduced by reacting the bromo compound with tert-butyl isocyanate under basic conditions.
- One-Pot Synthesis: Some methods allow for one-pot synthesis where both bromination and carbamate formation occur sequentially without isolating intermediates .
N-Boc-1-bromo-2-methyl-2-propanamine has several applications:
- Peptide Synthesis: The compound serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without affecting other functional groups.
- Chemical Selective Protection: It is used in multi-step organic syntheses to protect amines and amino acids selectively.
- Amide Bond Formation: This compound facilitates the formation of amide bonds, which are critical in biochemistry and pharmaceutical chemistry .
Interaction studies involving N-Boc-1-bromo-2-methyl-2-propanamine focus on its reactivity with various nucleophiles and electrophiles. The bromine atom enhances electrophilicity, making it a suitable substrate for nucleophilic attack by amines or alcohols. Additionally, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic roles or toxicity profiles .
N-Boc-1-bromo-2-methyl-2-propanamine shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Boc-2-bromo-1-propanamine | C8H16BrNO2 | One less carbon; different positional bromination |
| N-Boc-1-chloro-2-methyl-2-propanamine | C9H18ClNO2 | Chlorine instead of bromine; differing reactivity |
| N-Boc-amino acid derivatives | Varies | Utilized for peptide synthesis; similar protective group |
The uniqueness of N-Boc-1-bromo-2-methyl-2-propanamine lies in its specific combination of bromination and the tert-butyl carbamate protecting group, which enhances stability and reactivity compared to other derivatives .








